Cas no 660823-37-0 (Methyl 7-amino-1H-indazole-3-carboxylate)

Methyl 7-amino-1H-indazole-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- 1H-Indazole-3-carboxylic acid, 7-aMino-, Methyl ester

- 1H-Indazole-3-carboxylicacid,7-amino-,methylester(9CI)

- 7-amino-1H-indazole-3-carboxylic acid methyl ester

- METHYL 7-AMINO-1H-INDAZOLE-3-CARBOXYLATE

- DTXSID201273719

- SCHEMBL5945726

- Methyl7-amino-1H-indazole-3-carboxylate

- F18036

- EN300-7356531

- DMTABFYHMWUSHD-UHFFFAOYSA-N

- 660823-37-0

- A867529

- methyl 7-amino-2H-indazole-3-carboxylate

- Methyl 7-amino-1H-indazole-3-carboxylate

-

- MDL: MFCD18835304

- インチ: InChI=1S/C9H9N3O2/c1-14-9(13)8-5-3-2-4-6(10)7(5)11-12-8/h2-4H,10H2,1H3,(H,11,12)

- InChIKey: DMTABFYHMWUSHD-UHFFFAOYSA-N

- ほほえんだ: COC(=O)C1=C2C=CC=C(C2=NN1)N

計算された属性

- せいみつぶんしりょう: 191.06900

- どういたいしつりょう: 191.069476538g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 234

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 81Ų

- 疎水性パラメータ計算基準値(XlogP): 1.1

じっけんとくせい

- PSA: 81.00000

- LogP: 1.51290

Methyl 7-amino-1H-indazole-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM240646-1g |

Methyl 7-amino-1H-indazole-3-carboxylate |

660823-37-0 | 95% | 1g |

$1346 | 2021-08-04 | |

| Alichem | A269001332-250mg |

Methyl 7-amino-1H-indazole-3-carboxylate |

660823-37-0 | 95% | 250mg |

$581.76 | 2023-09-01 | |

| eNovation Chemicals LLC | D782691-500mg |

1H-Indazole-3-carboxylic acid, 7-amino-, methyl ester |

660823-37-0 | 95% | 500mg |

$508 | 2025-02-26 | |

| Ambeed | A267275-1g |

Methyl 7-amino-1H-indazole-3-carboxylate |

660823-37-0 | 95+% | 1g |

$1004.0 | 2024-04-18 | |

| abcr | AB495032-100mg |

7-Amino-1H-indazole-3-carboxylic acid methyl ester; . |

660823-37-0 | 100mg |

€180.90 | 2025-02-13 | ||

| eNovation Chemicals LLC | D782691-250mg |

1H-Indazole-3-carboxylic acid, 7-amino-, methyl ester |

660823-37-0 | 95% | 250mg |

$318 | 2025-02-26 | |

| eNovation Chemicals LLC | D782691-500mg |

1H-Indazole-3-carboxylic acid, 7-amino-, methyl ester |

660823-37-0 | 95% | 500mg |

$508 | 2024-07-28 | |

| eNovation Chemicals LLC | D782691-500mg |

1H-Indazole-3-carboxylic acid, 7-amino-, methyl ester |

660823-37-0 | 95% | 500mg |

$508 | 2025-02-21 | |

| TRC | M878208-5mg |

Methyl 7-amino-1H-indazole-3-carboxylate |

660823-37-0 | 5mg |

$ 70.00 | 2022-06-03 | ||

| TRC | M878208-25mg |

Methyl 7-amino-1H-indazole-3-carboxylate |

660823-37-0 | 25mg |

$ 295.00 | 2022-06-03 |

Methyl 7-amino-1H-indazole-3-carboxylate 関連文献

-

Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953

-

Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499

-

Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407

-

Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756

-

6. Book reviews

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

Methyl 7-amino-1H-indazole-3-carboxylateに関する追加情報

Methyl 7-amino-1H-indazole-3-carboxylate (CAS No. 660823-37-0): A Comprehensive Overview

Methyl 7-amino-1H-indazole-3-carboxylate (CAS No. 660823-37-0) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds promise in the development of novel therapeutic agents. In this article, we will delve into the chemical properties, biological activities, and potential applications of Methyl 7-amino-1H-indazole-3-carboxylate.

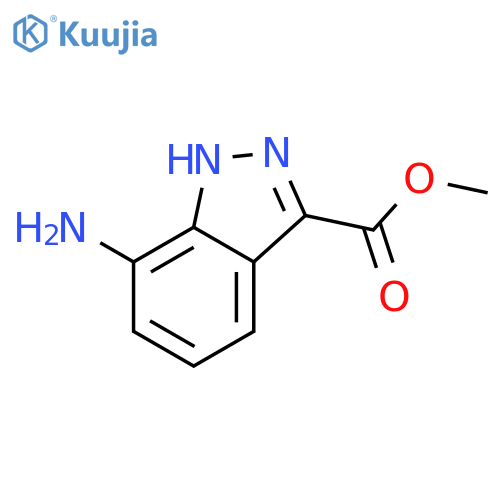

The chemical structure of Methyl 7-amino-1H-indazole-3-carboxylate consists of an indazole core with a methyl ester group at the 3-position and an amino group at the 7-position. The indazole scaffold is known for its biological significance, particularly in the context of enzyme inhibition and receptor modulation. The presence of the amino group and the methyl ester provides additional functional groups that can be exploited for further chemical modifications and biological optimization.

Recent studies have highlighted the potential of Methyl 7-amino-1H-indazole-3-carboxylate as a lead compound for drug discovery. One notable area of research is its activity as an inhibitor of specific enzymes involved in various disease pathways. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of Methyl 7-amino-1H-indazole-3-carboxylate exhibited potent inhibitory activity against a key enzyme implicated in cancer progression. This finding underscores the compound's potential as a starting point for the development of anti-cancer agents.

In addition to its enzymatic inhibition properties, Methyl 7-amino-1H-indazole-3-carboxylate has also shown promise in modulating receptor activity. Research conducted by a team at a leading pharmaceutical company demonstrated that certain derivatives of this compound could effectively modulate G protein-coupled receptors (GPCRs), which are important targets for a wide range of therapeutic applications. The ability to fine-tune receptor activity through structural modifications opens up new avenues for drug design and optimization.

The pharmacokinetic properties of Methyl 7-amino-1H-indazole-3-carboxylate have also been investigated to ensure its suitability as a drug candidate. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for successful drug development. The methyl ester group contributes to improved solubility and stability, while the amino group enhances binding affinity to target proteins.

To further explore the therapeutic potential of Methyl 7-amino-1H-indazole-3-carboxylate, several research groups have conducted preclinical studies using animal models. These studies have provided valuable insights into the safety and efficacy of the compound. For example, a preclinical trial evaluating the anti-inflammatory effects of Methyl 7-amino-1H-indazole-3-carboxylate in rodent models demonstrated significant reduction in inflammatory markers without adverse side effects. This suggests that the compound may have applications in treating inflammatory diseases such as arthritis and asthma.

The synthetic accessibility of Methyl 7-amino-1H-indazole-3-carboxylate is another factor that contributes to its appeal as a research tool and potential drug candidate. Various synthetic routes have been developed to efficiently produce this compound and its derivatives. One commonly used method involves the reaction of indazole with appropriate reagents to introduce the amino and methyl ester functionalities. The ease of synthesis allows researchers to rapidly generate a diverse library of compounds for biological evaluation.

In conclusion, Methyl 7-amino-1H-indazole-3-carboxylate (CAS No. 660823-37-0) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure, coupled with its favorable biological activities and pharmacokinetic properties, makes it an attractive lead for further development. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, paving the way for innovative treatments in various disease areas.

660823-37-0 (Methyl 7-amino-1H-indazole-3-carboxylate) 関連製品

- 2228545-79-5(2-(bromomethyl)-3,3-diethoxyprop-1-ene)

- 1261969-66-7(2-fluoro-5-(3-pyrrolidin-1-ylsulfonylphenyl)benzoic Acid)

- 1270451-99-4(tert-butyl N-2-amino-2-(2-bromo-5-chlorophenyl)ethylcarbamate)

- 1361541-31-2(4'-Nitro-2,4,6-trichloro-2'-(trifluoromethyl)biphenyl)

- 888443-70-7(2-{(2-chlorophenyl)methylsulfanyl}-3-(2-methoxyethyl)-3H,4H,5H-pyrimido5,4-bindol-4-one)

- 919797-17-4(2-\u200b2-\u200b(2,\u200b5-\u200bDimethoxyphenyl)\u200bethyl\u200bamino\u200bmethyl\u200b-phenol)

- 1227563-97-4(4-Bromomethyl-3-fluoro-5-(4-fluorophenyl)pyridine)

- 26654-39-7(4,4-dimethyl-oxazolidin-2-one)

- 2034367-09-2(2-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole)

- 1953171-16-8(2-(5-methoxy-2-nitrophenyl)propan-1-amine)